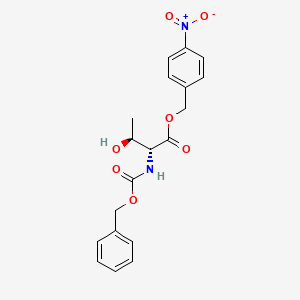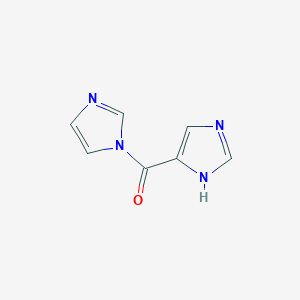
(1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone is a compound that features two imidazole rings connected by a methanone group Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds
Méthodes De Préparation
The synthesis of (1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone can be achieved through solvothermal methods. One approach involves the reaction of bis(4-(1H-imidazol-1-yl)phenyl)methanone with benzoic acid and metal acetates such as manganese(II) acetate or zinc(II) acetate under solvothermal conditions . The reaction conditions typically include elevated temperatures and the use of solvents like water or ethanol.
Analyse Des Réactions Chimiques
(1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of coordination polymers and other complex structures. In biology and medicine, imidazole-containing compounds are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties . Additionally, (1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone can be used in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of (1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone involves its interaction with various molecular targets and pathways. Imidazole-containing compounds are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammation and other biological processes . The compound may also interact with DNA and proteins, leading to its biological effects.
Comparaison Avec Des Composés Similaires
(1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone can be compared with other imidazole-containing compounds such as bis(4-(1H-imidazol-1-yl)phenyl)methanone and 1-(1H-imidazol-4-yl)ethanone . These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific arrangement of imidazole rings and its potential for diverse applications.
Propriétés
Formule moléculaire |
C7H6N4O |
|---|---|
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
imidazol-1-yl(1H-imidazol-5-yl)methanone |
InChI |
InChI=1S/C7H6N4O/c12-7(6-3-9-4-10-6)11-2-1-8-5-11/h1-5H,(H,9,10) |
Clé InChI |
WTWYVKTZGUQBNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)C(=O)C2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile](/img/structure/B12831461.png)
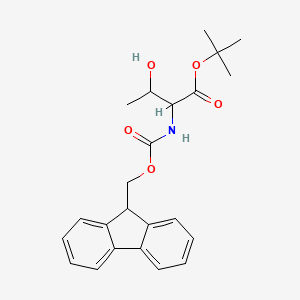
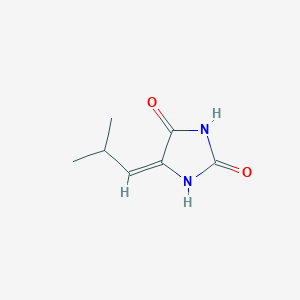

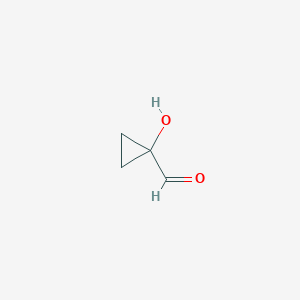
![(S)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B12831488.png)

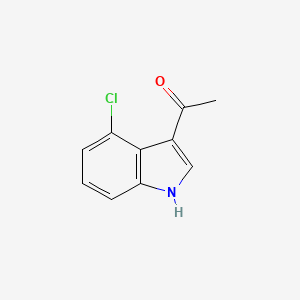
![3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12831503.png)

![(6R,7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(2-hydroxy-1,1-dimethyl-2-oxo-ethoxy)imino-acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12831519.png)
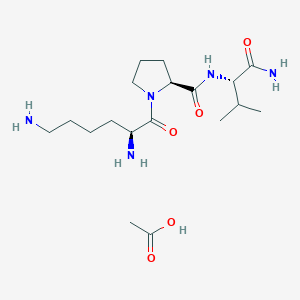
![[4-[3,5-dihydroxy-7-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyphenyl] 3,4,5-trihydroxybenzoate](/img/structure/B12831529.png)
